2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 422533-03-7; referred to herein as the "target compound") is a derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. Its molecular formula is C20H18ClN5O2S, with a molecular weight of 427.9072 g/mol . Structurally, it features:
- A 7-chloro substituent on the pyrido-pyrimidinone core.
- A sulfanylmethyl group bridging the pyrido-pyrimidinone and quinazolinyl moieties.
- A 2-methoxyethylamino group substituted at position 4 of the quinazoline ring.
Properties
IUPAC Name |
2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-11-9-21-19-15-6-2-3-7-16(15)23-20(24-19)28-13-14-12-18(26)25-10-5-4-8-17(25)22-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDPOJVPRNOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinazoline intermediate. This intermediate is then reacted with a sulfanyl methylating agent under controlled conditions to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a pyrido[1,2-a]pyrimidinone precursor to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline moiety to its corresponding amine.
Substitution: The methoxyethylamino group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy group.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit cytotoxic effects against breast cancer and leukemia cells, highlighting their potential as lead compounds for developing new chemotherapeutics .
Antimicrobial Properties
Research has demonstrated that quinazolinone derivatives possess significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. Comparative studies have shown that certain derivatives exhibit activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar scaffolds have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases. This effect is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications on the quinazolinone core or the pyrido-pyrimidine moiety can significantly affect its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on the nitrogen atom | Increased potency against cancer cell lines |
| Variation in the sulfanyl group | Enhanced antimicrobial activity |
| Alteration of the methoxyethyl side chain | Improved solubility and bioavailability |
Synthesis and Evaluation of Anticancer Activity
A study synthesized a series of quinazolinone derivatives, including our compound, and evaluated their cytotoxic effects against various cancer cell lines using MTT assays. The results indicated that modifications at specific positions on the quinazolinone ring could increase potency by up to 50% compared to unmodified versions .
Antimicrobial Testing
In another investigation, a library of quinazolinone derivatives was tested against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to the target structure exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells. Additionally, the sulfanyl group can interact with thiol-containing proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Substituents on the Quinazoline Ring
Variations in the quinazoline ring’s substituents significantly influence molecular properties:
- Compound: Incorporates a thiazolidinone ring, which may enhance hydrogen-bonding capacity and metabolic stability .
Modifications to the Pyrido-Pyrimidinone Core
Substituents on the pyrido-pyrimidinone core alter electronic and steric properties:
Heterocyclic and Aromatic Modifications
Substituents such as piperazinyl, imidazolyl, and aryl groups further diversify this class:
- Compounds : Methoxy and piperazinyl substituents (e.g., compounds 2, 5, 9) fine-tune steric and electronic effects for optimized binding .
Structural and Functional Implications
- Lipophilicity vs. Solubility :
- Metabolic Stability: Thiazolidinone () and thieno-pyrimidinone () rings may resist oxidative metabolism due to conformational rigidity .
- Target Binding :
- Chlorine at position 7 (target compound) and aromatic groups (K297-0491) likely engage in hydrophobic interactions with target proteins .
Biological Activity
2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes a pyrido[1,2-a]pyrimidine core, a quinazoline moiety, and a sulfanyl group, which contribute to its biological activity. The following sections detail the compound's synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline ring and the introduction of the methoxy and sulfanyl groups. Key synthetic methods include:
- Chalcogenation : The incorporation of sulfur or selenium into the quinazoline structure has been demonstrated to enhance biological activity. A study reported metal-free C-3 chalcogenation yielding high yields (up to 95%) under mild conditions .
- Functionalization : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the modification of functional groups to tailor biological activity.
The biological activity of 2-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one primarily involves its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) has been suggested, influencing signaling pathways related to cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : Studies demonstrated that treatment with this compound resulted in decreased viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Bacterial Inhibition : Preliminary data suggest that it possesses activity against Gram-positive bacteria such as Staphylococcus aureus, indicating potential as an antimicrobial agent.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer efficacy of the compound in vitro.
- Methodology : MCF-7 and A549 cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial potential against common pathogens.
- Methodology : Disk diffusion method was employed against Staphylococcus aureus.
- Results : Zones of inhibition were noted at concentrations of 100 µg/mL, demonstrating effective antibacterial properties.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
